Fmoc-O-Sulfo-L-tyrosine barium salt hydrate
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Overview
Description
Fmoc-O-Sulfo-L-tyrosine barium salt hydrate is a derivative of tyrosine, an important amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a sulfonate group attached to the tyrosine residue. The barium salt hydrate form enhances its stability and solubility. It is primarily used in proteomics studies and solid-phase peptide synthesis techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-O-Sulfo-L-tyrosine barium salt hydrate typically involves the protection of the tyrosine amino group with the Fmoc group. This is followed by the sulfonation of the phenolic hydroxyl group. The final step involves the formation of the barium salt hydrate. The reaction conditions often include the use of bases such as pyridine for the removal of the Fmoc group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
Fmoc-O-Sulfo-L-tyrosine barium salt hydrate undergoes several types of chemical reactions, including:
Oxidation: The sulfonate group can undergo oxidation under specific conditions.
Reduction: The compound can be reduced to remove the sulfonate group.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include bases like pyridine for deprotection, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include deprotected tyrosine derivatives, oxidized sulfonate compounds, and substituted tyrosine derivatives .
Scientific Research Applications
Fmoc-O-Sulfo-L-tyrosine barium salt hydrate has several scientific research applications:
Chemistry: Used in solid-phase peptide synthesis to create peptides with specific sequences and properties.
Biology: Utilized in proteomics studies to understand protein structure and function.
Medicine: Potentially useful in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of specialized peptides for various industrial applications.
Mechanism of Action
The mechanism of action of Fmoc-O-Sulfo-L-tyrosine barium salt hydrate involves the protection of the tyrosine amino group with the Fmoc group, which can be selectively removed under basic conditions. The sulfonate group enhances the compound’s solubility and reactivity, making it useful in peptide synthesis. The molecular targets and pathways involved include the amino and phenolic hydroxyl groups of tyrosine .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-tyrosine: Lacks the sulfonate group, making it less soluble and reactive compared to Fmoc-O-Sulfo-L-tyrosine barium salt hydrate.
Boc-L-tyrosine: Uses a different protecting group (Boc) which is acid-labile, unlike the base-labile Fmoc group.
Fmoc-O-Sulfo-D-tyrosine: The D-isomer of the compound, which has different stereochemistry and potentially different biological activity.
Uniqueness
This compound is unique due to its combination of the Fmoc protecting group and the sulfonate group, which enhances its solubility and reactivity. This makes it particularly useful in peptide synthesis and proteomics studies .
Properties
Molecular Formula |
C48H42BaN2O15S2 |
---|---|
Molecular Weight |
1088.3 g/mol |
IUPAC Name |
barium(2+);(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-sulfophenyl)propanoate;hydrate |
InChI |
InChI=1S/2C24H21NO7S.Ba.H2O/c2*26-23(27)22(13-15-9-11-16(12-10-15)33(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21;;/h2*1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H,29,30,31);;1H2/q;;+2;/p-2/t2*22-;;/m00../s1 |
InChI Key |
BBWBGALSAGUPDS-RJKJBTAZSA-L |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)S(=O)(=O)O)C(=O)[O-].C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)S(=O)(=O)O)C(=O)[O-].O.[Ba+2] |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)S(=O)(=O)O)C(=O)[O-].C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)S(=O)(=O)O)C(=O)[O-].O.[Ba+2] |
Origin of Product |
United States |
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